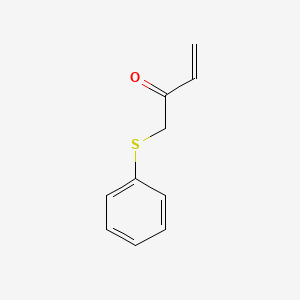

3-Buten-2-one, 1-(phenylthio)-

Description

BenchChem offers high-quality 3-Buten-2-one, 1-(phenylthio)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Buten-2-one, 1-(phenylthio)- including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

CAS No. |

66613-24-9 |

|---|---|

Molecular Formula |

C10H10OS |

Molecular Weight |

178.25 g/mol |

IUPAC Name |

1-phenylsulfanylbut-3-en-2-one |

InChI |

InChI=1S/C10H10OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h2-7H,1,8H2 |

InChI Key |

MWHNNBRYIUQZPY-UHFFFAOYSA-N |

Canonical SMILES |

C=CC(=O)CSC1=CC=CC=C1 |

Origin of Product |

United States |

Contextual Framework for 3 Buten 2 One, 1 Phenylthio Research

Significance within Contemporary Organic Synthesis Methodologies

The true value of 1-(phenylthio)but-3-en-2-one in modern synthesis lies in the orthogonal reactivity of its functional groups. The α-sulfenyl ketone moiety is a particularly powerful and versatile handle. The introduction of a sulfur substituent alpha to a carbonyl group is a well-established strategy for enhancing the efficiency and chemoselectivity of synthetic routes. acs.org

The phenylthio group can be manipulated in several key ways:

Enolate Formation and Alkylation: The α-proton is readily removed by a base to form an enolate, which can then be alkylated with high precision. The sulfur atom helps to stabilize the adjacent carbanion.

Oxidative Elimination: The sulfide (B99878) can be oxidized to a sulfoxide (B87167) or sulfone. The resulting sulfoxide can undergo thermal syn-elimination to introduce an α,β-double bond, effectively converting the molecule into an enedione. This is a powerful method for creating conjugated systems.

Reductive Desulfurization: The phenylthio group can be removed under reductive conditions (e.g., with Raney Nickel), which allows the α-sulfenylation to serve as a temporary step to facilitate other transformations before being cleanly excised.

Simultaneously, the vinyl ketone system functions as a classic Michael acceptor, inviting the conjugate addition of a wide array of nucleophiles to the β-position. The terminal vinyl group can participate in reactions such as hydroboration, epoxidation, or cycloadditions independently of the enone system under the right conditions. This orthogonality allows for complex, multi-step sequences to be designed around this compact scaffold.

Table 1: Potential Synthetic Transformations of 1-(Phenylthio)but-3-en-2-one

| Functional Group | Reaction Type | Potential Product/Intermediate Class |

|---|---|---|

| α-Sulfenyl Ketone | Enolate Alkylation | γ-Keto Sulfides with α-Substitution |

| Oxidation & Elimination | Enediones | |

| Reductive Desulfurization | Saturated Ketones | |

| Vinyl Ketone | Michael Addition | δ-Keto Sulfides |

| Aldol (B89426) Condensation | β-Hydroxy-α-sulfenyl Ketones | |

| Terminal Alkene | Diels-Alder Cycloaddition | Cyclohexene Derivatives |

| Hydroboration-Oxidation | Diol Derivatives | |

| Polymerization | Polymeric Materials |

Precursor Role in Advanced Chemical Architectures

The combination of functionalities makes 1-(phenylthio)but-3-en-2-one an attractive starting point for the synthesis of advanced chemical architectures, including various heterocyclic compounds. Organosulfur compounds are frequently employed as precursors for heterocycles due to the ability of sulfur to be incorporated into a ring or to act as a leaving group during cyclization. acs.org

For example, the γ-keto sulfide structure, which would result from Michael addition, is a key intermediate in the synthesis of more complex molecules. nih.govsemanticscholar.org Subsequent intramolecular condensation could lead to the formation of five- or six-membered rings. For instance, reaction with a hydrazine (B178648) derivative could pave the way for pyrazole (B372694) or pyridazinone synthesis.

Furthermore, the oxidation of the sulfide to a γ-keto sulfone opens up another avenue of reactivity. researchgate.netresearchgate.net γ-Keto sulfones are recognized as valuable intermediates in organic and medicinal chemistry and are present in several biologically active molecules. semanticscholar.org The sulfone group is an excellent leaving group and can participate in reactions like Ramberg-Bäcklund rearrangement or act as a potent Michael acceptor itself.

Table 2: Potential Advanced Architectures from 1-(Phenylthio)but-3-en-2-one

| Reaction Sequence | Intermediate Type | Final Structure Class |

|---|---|---|

| Michael Addition -> Intramolecular Cyclization | δ-Keto Sulfide | Substituted Cyclohexanones, Piperidines |

| Oxidation to Sulfone -> Cycloaddition | β,γ-Unsaturated Keto Sulfone | Polycyclic Systems, Cyclopentenes semanticscholar.org |

| Aldol Condensation -> Dehydration/Cyclization | β-Hydroxy Ketone | Substituted Furans or Pyrroles |

| Diels-Alder -> Further Functionalization | Cyclohexenyl Ketone | Bicyclic Scaffolds |

Historical Perspectives on α,β-Unsaturated Ketones and Thioether Derivatives

The conceptual foundation for using a molecule like 1-(phenylthio)but-3-en-2-one rests on over a century of chemical discovery. The chemistry of α,β-unsaturated ketones is a cornerstone of organic synthesis, with the Michael addition, first described by Arthur Michael in the late 19th century, being one of the most fundamental carbon-carbon bond-forming reactions.

The field of organosulfur chemistry began to flourish in the 19th century, but its application in mainstream synthesis has particularly grown in the last 50 years. researchgate.netwikipedia.org Initially often associated with foul odors and undesirable impurities in fossil fuels, organosulfur compounds are now recognized as indispensable tools in synthesis. wikipedia.org The development of methods for the α-sulfenylation of carbonyl compounds, often by reacting an enolate with an electrophilic sulfur species like diphenyl disulfide, provided a major breakthrough. acs.orgresearchgate.net This allowed chemists to harness the unique electronic properties of sulfur to control reactivity at the α-position of a ketone.

Chemists like Barry Trost were pioneers in demonstrating the synthetic power of organosulfur intermediates, particularly in using sulfoxides and sulfones as activatable groups for forming carbon-carbon bonds and for elimination reactions. acs.org The development of reagents and reactions for creating and transforming thioethers, sulfoxides, and sulfones has provided the chemical language needed to understand and exploit the potential of complex molecules like 1-(phenylthio)but-3-en-2-one. acs.org

Synthetic Methodologies for 3 Buten 2 One, 1 Phenylthio

Strategic Approaches via Conjugate Addition Reactions

The most prominent and atom-economical method for synthesizing 3-Buten-2-one, 1-(phenylthio)- is through the conjugate addition of a sulfur-based nucleophile to an enone system. This reaction, often referred to as a thio-Michael addition, is a reliable and well-established method for forming carbon-sulfur bonds. researchgate.net

Thiolate-Mediated Additions to Enone Systems

The fundamental approach for the synthesis involves the 1,4-addition of thiophenol to a suitable α,β-unsaturated ketone. masterorganicchemistry.com In this case, the ideal substrate is methyl vinyl ketone (3-buten-2-one). The reaction mechanism proceeds through the attack of a nucleophilic thiolate anion on the electrophilic β-carbon of the enone. masterorganicchemistry.com

The process is typically initiated by treating thiophenol with a base to generate the more nucleophilic thiophenolate anion. This anion then adds to the double bond of methyl vinyl ketone, forming a resonance-stabilized enolate intermediate. Subsequent protonation of this enolate yields the final product, 3-Buten-2-one, 1-(phenylthio)-. The regioselectivity is predictably 1,4-addition due to the soft nature of the thiolate nucleophile, which preferentially attacks the β-carbon of the conjugated system. acsgcipr.org This method is highly efficient for constructing thioethers from activated alkenes. acsgcipr.org

Catalytic Enhancements in Thiolate Conjugate Additions

While the base-mediated reaction is effective, various catalytic systems have been developed to enhance the efficiency, rate, and environmental profile of the thio-Michael addition. These catalysts can activate either the thiol nucleophile or the enone electrophile.

Base and Organocatalysis: Simple bases are often sufficient to catalyze the reaction by generating the thiophenolate. researchgate.net In recent years, organocatalysts have gained attention. For instance, Lewis bases such as 1,4-diazabicyclo[2.2.2]octane (DABCO) have been shown to be effective catalysts for the addition of thiols to electron-deficient olefins. researchgate.net

Ionic Liquids: Green chemistry approaches have introduced the use of ionic liquids as both solvents and catalysts. A rapid conjugate addition of thiols to α,β-unsaturated ketones can be achieved in a hydrophobic ionic liquid like [bmim]PF6/H2O solvent system without any traditional acid catalyst. organic-chemistry.org This method provides high yields and excellent 1,4-selectivity, and the ionic liquid can often be reused, making the process more sustainable. organic-chemistry.org

The table below summarizes various catalytic approaches for analogous thio-Michael additions.

Alternative Synthetic Pathways

Beyond conjugate addition, other established synthetic reactions can be adapted to construct the target molecule, offering alternative retrosynthetic disconnections.

Wittig Reactions and Modifications for Enone Formation

The Wittig reaction is a premier method for synthesizing alkenes from carbonyl compounds and a phosphorus ylide. mnstate.edulibretexts.org While not a direct route to 3-Buten-2-one, 1-(phenylthio)-, it can be strategically employed to construct the core structure. A plausible pathway involves the reaction of a stabilized phosphorus ylide, such as (acetylmethylene)triphenylphosphorane (B29005) (Ph3P=CH-C(O)CH3), with an appropriate aldehyde.

In this approach, the ylide would be generated from its corresponding phosphonium (B103445) salt. masterorganicchemistry.com The aldehyde required would be phenylthioacetaldehyde (Ph-S-CH2-CHO). The reaction between the ylide and this aldehyde would directly form the carbon-carbon double bond of the enone system, yielding the desired 3-Buten-2-one, 1-(phenylthio)-. A key advantage of the Wittig reaction is that the position of the newly formed double bond is fixed, avoiding the formation of regioisomers that can occur in elimination reactions. libretexts.org

Cross-Coupling Strategies for Phenylthio Moiety Introduction

Modern transition-metal-catalyzed cross-coupling reactions provide a powerful tool for forming carbon-heteroatom bonds, including C–S bonds. researchgate.net This strategy can be applied to the synthesis of 3-Buten-2-one, 1-(phenylthio)- by forming the key C–S bond at a late stage.

This pathway would require a precursor such as 1-halo-3-buten-2-one (e.g., 1-bromo-3-buten-2-one). This substrate could then undergo a palladium- or copper-catalyzed cross-coupling reaction with thiophenol or a metal thiophenolate. Such reactions have become increasingly important in organic synthesis for their reliability and functional group tolerance. nih.gov While the direct application to this specific substrate may require optimization, the general principle of coupling an sp3-hybridized carbon bearing a leaving group with a thiol is well-established.

Yield Optimization and Reaction Condition Analysis

Optimizing the yield for the synthesis of 3-Buten-2-one, 1-(phenylthio)- primarily focuses on the most direct route: the thio-Michael addition. Several parameters can be adjusted to maximize product formation and minimize side reactions.

Base: The choice and stoichiometry of the base are critical. A weak base may not deprotonate the thiophenol effectively, leading to slow reaction rates. Conversely, a very strong base could promote undesired side reactions. Catalytic amounts of a suitable base are often sufficient. masterorganicchemistry.com

Solvent: The solvent can influence reaction rates and solubility. While many organic solvents are effective, green alternatives like water or ionic liquids have been shown to not only work but in some cases enhance reactivity and simplify workup. organic-chemistry.org

Catalyst: As discussed, the addition of a catalyst can significantly improve reaction efficiency. Lewis acids, organocatalysts, or specialized solvent systems like ionic liquids can dramatically reduce reaction times and improve yields. researchgate.netorganic-chemistry.org

Temperature: Thio-Michael additions are often exothermic and can typically be run at room temperature. organic-chemistry.org In some cases, cooling may be necessary to control selectivity, while gentle heating might be used to push sluggish reactions to completion.

The following table illustrates how reaction conditions affect outcomes in analogous conjugate addition reactions, providing a framework for optimizing the synthesis of the target compound.

Regioselectivity and Stereochemical Considerations in Synthesis

The synthesis of 3-Buten-2-one, 1-(phenylthio)- inherently involves important considerations regarding regioselectivity and stereochemistry, particularly concerning the placement of the phenylthio group and the geometry of the carbon-carbon double bond.

Regioselectivity:

The regioselectivity in the synthesis of 3-Buten-2-one, 1-(phenylthio)- is a critical aspect, especially in conjugate addition reactions. When thiophenol is added to 3-butyn-2-one (B73955), the addition of the phenylthio group occurs exclusively at the β-position relative to the carbonyl group. This high regioselectivity is governed by the electronic nature of the α,β-alkynyl ketone. The carbonyl group acts as an electron-withdrawing group, polarizing the triple bond and rendering the β-carbon electrophilic and susceptible to nucleophilic attack by the thiolate. This inherent electronic bias directs the incoming nucleophile to the desired position, leading to the formation of the 1-(phenylthio) isomer with high fidelity.

In the alternative strategy involving the elimination from a saturated precursor like 3-(phenylthio)butan-2-one, the regioselectivity is controlled by the position of the introduced leaving group (e.g., a sulfoxide). The elimination process is designed to selectively form the double bond between the α and β carbons, thus ensuring the formation of the desired α,β-unsaturated ketone.

Stereochemical Considerations:

The stereochemistry of the double bond in 3-Buten-2-one, 1-(phenylthio)- is another crucial factor. The conjugate addition of thiophenol to 3-butyn-2-one typically results in the formation of the E-isomer as the major product. This preference can be attributed to the thermodynamic stability of the trans arrangement of the bulky phenylthio group and the acetyl group across the double bond, which minimizes steric hindrance. The reaction often proceeds through an anti-addition mechanism.

The stereochemical outcome can also be influenced by the reaction conditions. For instance, in the base-catalyzed addition of thiophenol, the geometry of the resulting vinyl sulfide (B99878) can be controlled. While the E-isomer is generally favored, the possibility of forming the Z-isomer exists, and the ratio may depend on factors such as the nature of the base, solvent, and reaction temperature.

Chemical Reactivity and Transformations of 3 Buten 2 One, 1 Phenylthio

Nucleophilic Reactivity at the Carbonyl Center

The carbonyl group in 3-Buten-2-one, 1-(phenylthio)- presents a classic electrophilic center for nucleophilic attack. This type of reaction, known as 1,2-addition, involves the direct addition of a nucleophile to the carbonyl carbon. The reactivity of this center is electronically influenced by the adjacent phenylthio group. The sulfur atom can exert a modest electron-withdrawing inductive effect, which may enhance the electrophilicity of the carbonyl carbon.

This reactivity allows for the transformation of the ketone into various other functional groups. For instance, reduction with hydride reagents or reaction with organometallic compounds would lead to the corresponding secondary alcohol. The competition between direct 1,2-addition to the carbonyl and conjugate 1,4-addition to the unsaturated system is a key consideration in the reactions of this molecule.

Table 1: Potential Nucleophilic Additions at the Carbonyl Center

| Reaction Type | Potential Reagent Class | Expected Product Type |

| Reduction | Hydride Reagents (e.g., NaBH₄) | 1-(Phenylthio)but-3-en-2-ol |

| Grignard Reaction | Organomagnesium Halides (R-MgX) | Tertiary Alcohol |

| Organolithium Addition | Organolithium Reagents (R-Li) | Tertiary Alcohol |

Note: The table indicates expected transformations based on general principles of carbonyl chemistry. Specific experimental data for 3-Buten-2-one, 1-(phenylthio)- is limited in the reviewed literature.

Electrophilic Character of the α,β-Unsaturated System

The presence of an α,β-unsaturated ketone structure imparts electrophilic character to the β-carbon atom through resonance. This allows 3-Buten-2-one, 1-(phenylthio)- to undergo conjugate addition reactions, also known as Michael additions. In this process, a nucleophile attacks the carbon-carbon double bond at the position beta to the carbonyl group.

This 1,4-addition is a powerful method for carbon-carbon and carbon-heteroatom bond formation. The outcome of the reaction, whether it proceeds via 1,2-addition or 1,4-addition, is often dependent on the nature of the nucleophile. "Soft" nucleophiles, such as cuprates, enamines, and thiols, typically favor 1,4-addition, while "hard" nucleophiles, like organolithium reagents, tend to favor 1,2-addition at the carbonyl carbon. nih.gov The resulting enolate intermediate from a 1,4-addition can be trapped to introduce further functionality.

Cycloaddition Reactions Involving the Butenone Moiety

The carbon-carbon double bond within the butenone structure can participate in various cycloaddition reactions, serving as a 2π-electron component. These reactions are highly valuable for the construction of cyclic molecules in a stereocontrolled manner.

In the context of the Diels-Alder reaction, 3-Buten-2-one, 1-(phenylthio)- can function as a dienophile. The Diels-Alder is a [4+2] cycloaddition that forms a six-membered ring. wikipedia.orgsigmaaldrich.com The reactivity of a dienophile is significantly enhanced by the presence of electron-withdrawing groups conjugated to the double bond. masterorganicchemistry.comlibretexts.org In this molecule, the powerful electron-withdrawing nature of the ketone group activates the alkene, making it a suitable partner for reaction with a conjugated diene.

The phenylthio group at the α-position further modulates the electronic and steric properties of the dienophile. While specific studies on the Diels-Alder reactions of 3-Buten-2-one, 1-(phenylthio)- are not widely reported, its isomer, 3-(phenylthio)-3-buten-2-one, has been shown to participate in cycloaddition reactions to form functionalized dihydropyran derivatives. acs.orgacs.org

Beyond the Diels-Alder reaction, the alkene in 3-Buten-2-one, 1-(phenylthio)- can also act as a dipolarophile in 1,3-dipolar cycloadditions. This type of reaction involves a 1,3-dipole, a three-atom, four-π-electron system, reacting with a 2π system (the dipolarophile) to form a five-membered heterocyclic ring. wikipedia.orgorganic-chemistry.org

Common 1,3-dipoles include azides, nitrile oxides, and nitrones. youtube.commdpi.com The reaction of 3-Buten-2-one, 1-(phenylthio)- with such dipoles would provide access to a variety of sulfur-substituted five-membered heterocycles. The regioselectivity of these additions is typically controlled by the electronic properties of the substituents on both the dipole and the dipolarophile, as described by frontier molecular orbital (FMO) theory. mdpi.com

Reactions of the Phenylthio Group

The phenylthio group itself is a reactive handle that can undergo various transformations, most notably oxidation at the sulfur atom.

The sulfide (B99878) moiety in 3-Buten-2-one, 1-(phenylthio)- can be selectively oxidized to form the corresponding sulfoxide (B87167) or sulfone. These oxidations are fundamental transformations that significantly alter the electronic and steric properties of the molecule, providing intermediates for further synthetic manipulations.

The oxidation to a sulfoxide is often achieved using mild oxidizing agents or by carefully controlling the stoichiometry of stronger oxidants. Sodium metaperiodate (NaIO₄) is a common reagent for the selective conversion of sulfides to sulfoxides. orgsyn.org For the subsequent oxidation of the sulfoxide to the sulfone, or the direct oxidation of the sulfide to the sulfone, stronger oxidizing agents like meta-chloroperoxybenzoic acid (m-CPBA) or hydrogen peroxide are typically employed. organic-chemistry.org

The resulting α-sulfinyl (sulfoxide) and α-sulfonyl (sulfone) derivatives are valuable synthetic targets. The sulfone group, in particular, is a strong electron-withdrawing group that can further activate the molecule for nucleophilic attack and can serve as a leaving group in substitution and elimination reactions. nih.gov

Table 2: Representative Oxidation Reactions of Sulfides

| Starting Material | Reagent | Product | Typical Conditions |

| Aryl Sulfide | Sodium Metaperiodate (NaIO₄) | Aryl Sulfoxide | Water, Ice Bath orgsyn.org |

| Aryl Sulfide | Hydrogen Peroxide (H₂O₂) | Aryl Sulfone | Catalyzed, Room Temp to Heat organic-chemistry.org |

| Aryl Sulfide | m-CPBA (≥2 equiv.) | Aryl Sulfone | Dichloromethane, Room Temp |

Note: This table provides general examples of sulfide oxidation. Specific conditions for 3-Buten-2-one, 1-(phenylthio)- would require experimental optimization.

Elimination Reactions for Olefin Generation

While direct elimination of the phenylthio group to form an allene is not a commonly reported pathway, related transformations of α-phenylthio ketones can lead to the formation of unsaturated systems. A significant reaction in this context is the Pummerer rearrangement, which occurs upon oxidation of the sulfide to a sulfoxide. scispace.comresearchgate.netwikipedia.org

The Pummerer rearrangement involves the conversion of a sulfoxide with an α-hydrogen into an α-acyloxy thioether when treated with an acid anhydride, such as acetic anhydride. wikipedia.orgmedcraveonline.com Although this is a rearrangement rather than a direct elimination, it generates a new functional group at the α-position, which can then be a precursor for subsequent elimination reactions to form olefins. The general mechanism begins with the acylation of the sulfoxide, followed by an elimination to form a thionium ion intermediate. This intermediate is then trapped by a nucleophile. wikipedia.org

The generation of olefins from α-phenylthio ketones can also be conceptualized through standard elimination reaction mechanisms, such as E1, E2, and E1cB, particularly if the phenylthio group is first converted into a better leaving group, for instance, by oxidation or alkylation to form a sulfonium salt. libretexts.orgyoutube.com The regioselectivity of such elimination reactions would likely be governed by Zaitsev's rule, which predicts the formation of the more substituted (and therefore more stable) alkene as the major product. masterorganicchemistry.com

Table 1: Key Aspects of Olefin Generation from α-Phenylthio Ketone Derivatives

| Reaction Type | Description | Key Intermediates | Product Type |

| Pummerer Rearrangement | Oxidation to sulfoxide followed by treatment with acid anhydride. scispace.comresearchgate.netmedcraveonline.com | Thionium ion | α-Acyloxy thioether |

| Elimination (E1/E2) | Conversion of the phenylthio group to a better leaving group. | Carbocation (E1) or concerted transition state (E2) | Alkene |

Nucleophilic Displacements at Sulfur

The sulfur atom in 3-Buten-2-one, 1-(phenylthio)- can participate in reactions with both nucleophiles and electrophiles. Sulfides are known to be effective nucleophiles, and the sulfur atom in the title compound can react with alkyl halides to form ternary sulfonium salts. msu.edulibretexts.org These sulfonium salts are potent alkylating agents themselves, as the neutral sulfide is an excellent leaving group. libretexts.orgyoutube.com

Conversely, the sulfur atom can also be the site of nucleophilic attack, particularly if it is part of a system that can stabilize a negative charge on the leaving group or if the sulfur is activated. acsgcipr.org For instance, in the presence of a suitable leaving group attached to the sulfur, a nucleophile can displace it. The reactivity of thioesters towards nucleophilic attack at the acyl carbon is well-documented, and by analogy, the sulfur atom in α-keto sulfides can be targeted under specific conditions. stackexchange.com

The nucleophilicity of sulfur is generally greater than that of oxygen, which can lead to a range of useful electrophilic substitutions at the sulfur atom that are not typically observed for the oxygen analogues. msu.edu

Table 2: Nucleophilic Reactions Involving the Sulfur Atom

| Reaction Type | Reactant | Product | Significance |

| Alkylation of Sulfur | Alkyl halide | Sulfonium salt | Formation of a good leaving group for subsequent reactions. libretexts.orgyoutube.com |

| Nucleophilic Attack on Sulfur | Carbon nucleophile with activated sulfur | Thioether | Formation of new carbon-sulfur bonds. acsgcipr.org |

Rearrangement Reactions and Isomerization Pathways

One of the most significant potential reactions for 3-Buten-2-one, 1-(phenylthio)- is the isomerization of the β,γ-unsaturated ketone to its more thermodynamically stable α,β-unsaturated isomer. This type of isomerization can be catalyzed by either acid or base and proceeds through a resonance-stabilized enolate intermediate. researchgate.netresearchgate.netstudy.com

Another important class of rearrangements involves the migration of the phenylthio group. For example, scispace.comnih.gov- and researchgate.netnih.gov-phenylthio shifts have been observed in various systems. rsc.org In the context of α-phenylthio aldehydes, acid-catalyzed rearrangements involving phenylthio migration have been used to synthesize spirocyclic ethers and lactones. rsc.org

Furthermore, β,γ-unsaturated ketones are known to undergo photochemical rearrangements, such as the oxa-di-π-methane rearrangement. This reaction typically proceeds from the triplet excited state and results in the formation of a cyclopropyl ketone, offering a pathway to complex molecular architectures. stackexchange.com

Table 3: Potential Rearrangement and Isomerization Reactions

| Reaction Type | Driving Force | Product |

| Isomerization to α,β-Unsaturated Ketone | Increased conjugation and thermodynamic stability. researchgate.netresearchgate.netstudy.com | Conjugated ketone |

| Phenylthio Migration | Formation of a more stable intermediate or product. rsc.orgrsc.org | Rearranged sulfide |

| Oxa-di-π-methane Rearrangement | Photochemical excitation. stackexchange.com | Cyclopropyl ketone |

Catalytic Transformations Mediated by 3-Buten-2-one, 1-(phenylthio)-

While there is no specific literature detailing the use of 3-Buten-2-one, 1-(phenylthio)- as a catalyst, its structural features suggest potential applications in catalysis. The sulfur atom, with its lone pairs of electrons, can act as a ligand for transition metals. Metal complexes bearing sulfur-containing ligands have been successfully employed as catalysts in a wide range of organic transformations, including hydrogenation, polymerization, and cross-coupling reactions. mdpi.comresearchgate.netuab.catnih.gov

The combination of the sulfur donor with the ketone and olefin functionalities could allow for the formation of multidentate ligands, which can influence the stereochemistry and reactivity of the metal center. The hemilabile nature of sulfur ligands, where the metal-sulfur bond can reversibly form and break, can be particularly advantageous in catalytic cycles. mdpi.com

Furthermore, chiral sulfur-containing compounds have been used as catalysts in enantioselective reactions. For instance, chiral β-amino alcohols with sulfur-containing side chains have been shown to be effective catalysts for the enantioselective reduction of prochiral ketones. researchgate.net This suggests that chiral derivatives of 3-Buten-2-one, 1-(phenylthio)- could potentially be explored as catalysts or ligands in asymmetric synthesis.

Table 4: Potential Catalytic Applications

| Catalytic Role | Basis for Potential Application | Examples of Related Systems |

| Ligand for Transition Metal Catalysis | Presence of a sulfur donor atom and other coordinating groups. mdpi.comresearchgate.netuab.cat | Ruthenium(II) thiolate complexes, complexes with sulfoxide-based ligands. nih.govacs.org |

| Chiral Catalyst or Ligand | Potential for the synthesis of chiral derivatives. | Chiral sulfur-containing β-amino alcohols in enantioselective reductions. researchgate.net |

Synthetic Applications and Derivatization Strategies

Role as a Building Block in Heterocyclic Synthesis

The reactivity of 3-Buten-2-one, 1-(phenylthio)- makes it an ideal substrate for the synthesis of diverse heterocyclic systems. The vinyl ketone portion can act as a Michael acceptor, while the ketone and the phenylthio group can participate in subsequent cyclization and functionalization steps. nih.gov

The presence of the phenylthio group and the ketone functionality provides a direct pathway to various sulfur-containing heterocycles. For instance, α,β-unsaturated ketones are known precursors for thiophene (B33073) and thiopyran derivatives. One potential route could involve a tandem Michael addition-cyclization sequence. A sulfur nucleophile, such as sodium hydrogen sulfide (B99878), could first add to the vinyl group. The subsequent intramolecular condensation involving the ketone would lead to the formation of a dihydrothiopyran ring. Further dehydration or oxidation could then yield the corresponding thiopyran.

Another plausible strategy involves the conversion of the ketone to a thione using reagents like Lawesson's reagent, followed by an intramolecular cyclization involving the terminal alkene, potentially triggered by acid or a radical initiator, to form various thiophene-based structures.

The vinyl ketone moiety is a classic component in the synthesis of nitrogen-containing heterocycles such as pyridines, pyrimidines, and pyrazoles. The reaction of α,β-unsaturated ketones with binucleophiles is a cornerstone of heterocyclic chemistry. For example, the reaction of a related compound, 4-phenylbut-3-en-2-one, with cyanoacetamide can lead to the formation of substituted dihydropyridinones, which can then be cyclized into bicyclic systems. reading.ac.uk

By analogy, 3-Buten-2-one, 1-(phenylthio)- could react with various nitrogen-based binucleophiles. Its reaction with hydrazine (B178648) or substituted hydrazines would be expected to yield pyrazoline derivatives through a Michael addition followed by intramolecular cyclization of the resulting hydrazone. These pyrazolines can often be oxidized to the corresponding aromatic pyrazoles. Similarly, reaction with amidines or ureas could provide access to pyrimidine (B1678525) scaffolds.

Table 1: Plausible Synthesis of Nitrogenous Heterocycles from a Vinyl Ketone Analog Reaction based on the known reactivity of 4-phenylbut-3-en-2-one, illustrating a potential pathway for 3-Buten-2-one, 1-(phenylthio)-

| Reactant 1 | Reactant 2 | Product Class | Reference |

| 4-Phenylbut-3-en-2-one | Cyanoacetamide | Dihydropyridinone | reading.ac.uk |

| 4-Phenylbut-3-en-2-one | Benzothiazole / Alkyl Chloroformate | Benzothiazole derivative | mdpi.com |

Application in Polycyclic and Complex Molecule Construction

Vinyl ketones are excellent partners in annulation reactions, which are processes that form a new ring onto an existing structure. The most notable of these is the Robinson annulation, a tandem reaction involving a Michael addition followed by an intramolecular aldol (B89426) condensation. nih.gov An enolate, for instance from a cyclic ketone like cyclohexanone, can act as a Michael donor, adding to the vinyl group of 3-Buten-2-one, 1-(phenylthio)-. The resulting 1,5-dicarbonyl intermediate can then undergo an intramolecular aldol reaction to form a fused six-membered ring, creating a bicyclic or polycyclic system.

Research on the isomer, 3-phenylthiobut-3-en-2-one, has demonstrated its utility in constructing fused phenolic rings through its reaction with ketone enolates, highlighting the power of sulfenyl-substituted butenones in annulation strategies. rsc.org This suggests a similar high potential for 1-(phenylthio)-3-buten-2-one in building complex polycyclic frameworks.

Utilization in Tandem and Cascade Reactions

The dual functionality of 3-Buten-2-one, 1-(phenylthio)- makes it an excellent substrate for tandem or cascade reactions, where multiple bonds are formed in a single operation without isolating intermediates. organicreactions.org A process can be envisioned where a nucleophile adds to the vinyl ketone (a Michael addition), generating an enolate. This enolate is strategically positioned to participate in a subsequent intramolecular reaction.

For example, if the initial nucleophile also contains an electrophilic center, the newly formed enolate could cyclize onto it. Alternatively, the enolate could trigger an intramolecular displacement or addition. Such sequences are highly efficient for rapidly building molecular complexity from simple starting materials. The intramolecular Michael reaction itself is a powerful tool for forming carbo- and heterocyclic rings. organicreactions.org

Preparation of Advanced Organic Intermediates

Beyond its direct use in cyclizations, 3-Buten-2-one, 1-(phenylthio)- can be converted into a variety of other useful, highly functionalized organic intermediates.

Reduction to Allylic Alcohols : The ketone can be selectively reduced using reagents like sodium borohydride (B1222165) (NaBH₄) to furnish the corresponding allylic alcohol, 1-(phenylthio)but-3-en-2-ol. chemsynthesis.com This product combines the functionalities of an allylic alcohol and a thioether, making it a valuable precursor for further transformations, such as epoxidation or palladium-catalyzed allylic substitution reactions.

Conjugate Addition Products : As a potent Michael acceptor, it can react with a wide array of nucleophiles (organocuprates, enamines, thiols, etc.) to introduce diverse functional groups at the β-position. wikipedia.orglibretexts.org The resulting α-sulfenyl ketone is a 1,4-dicarbonyl surrogate that can be used in numerous other synthetic operations.

Epoxidation : The vinyl group can be selectively epoxidized to yield 1-(phenylthio)-3,4-epoxybutan-2-one. This epoxy ketone is a bifunctional intermediate, with two electrophilic sites (the ketone and the epoxide ring) that can be targeted by different nucleophiles, allowing for the synthesis of complex acyclic molecules.

Strategies for Functional Group Interconversion

The three primary functional groups in 3-Buten-2-one, 1-(phenylthio)- (ketone, alkene, thioether) can be selectively transformed to create a wide range of derivatives. This functional group interconversion (FGI) is a key strategy for elaborating the molecule into more complex targets.

The Ketone : The carbonyl group can be reduced to a secondary alcohol, converted into an oxime or hydrazone, or subjected to Wittig olefination to extend the carbon chain.

The Alkene : The carbon-carbon double bond can be hydrogenated to produce the saturated ketone, 3-(phenylthio)butan-2-one. lookchem.com It can also undergo dihydroxylation (e.g., with OsO₄) to form a diol, or be cleaved via ozonolysis.

The Thioether : The sulfide can be oxidized to a sulfoxide (B87167) or a sulfone using one or two equivalents of an oxidant like m-CPBA, respectively. This modification dramatically alters the electronic properties and reactivity, for example, turning the phenylsulfinyl or phenylsulfonyl group into a good leaving group for elimination or substitution reactions. nih.gov Conversely, the phenylthio group can be removed entirely via reductive desulfurization using reagents like Raney Nickel.

Table 2: Summary of Potential Functional Group Interconversions

| Functional Group | Reagent(s) | Product Functional Group |

| Ketone | NaBH₄ | Secondary Alcohol |

| Ketone | H₂NOH | Oxime |

| Alkene | H₂, Pd/C | Alkane |

| Alkene | OsO₄, NMO | Diol |

| Thioether | m-CPBA (1 eq.) | Sulfoxide |

| Thioether | m-CPBA (2 eq.) | Sulfone |

| Thioether | Raney Ni | Alkane (Desulfurization) |

Mechanistic Investigations of Reactions Involving 3 Buten 2 One, 1 Phenylthio

Kinetic Studies of Reaction Pathways

Kinetic studies are fundamental to understanding the mechanism of a chemical reaction by providing quantitative data on reaction rates. For reactions involving 3-Buten-2-one, 1-(phenylthio)-, such as cycloadditions or Michael additions, kinetic experiments would be designed to determine the rate law, rate constants, and activation parameters.

Hypothetical Kinetic Data for a [4+2] Cycloaddition: Consider the Diels-Alder reaction of 3-Buten-2-one, 1-(phenylthio)- (acting as a diene) with a dienophile. A kinetic study might yield data similar to that presented in the hypothetical table below.

| Experiment | Initial [3-Buten-2-one, 1-(phenylthio)-] (M) | Initial [Dienophile] (M) | Initial Rate (M/s) |

|---|---|---|---|

| 1 | 0.10 | 0.10 | 1.5 x 10-5 |

| 2 | 0.20 | 0.10 | 3.0 x 10-5 |

| 3 | 0.10 | 0.20 | 3.0 x 10-5 |

Probing Transition State Structures via Experimental Techniques

The transition state is a fleeting, high-energy arrangement of atoms that occurs during a chemical reaction. While it cannot be isolated, its structure can be inferred through various experimental techniques, providing crucial information about the reaction mechanism.

Experimental Approaches:

Kinetic Isotope Effects (KIEs): By measuring the change in reaction rate upon isotopic substitution at a specific position in the reacting molecules, information about bond breaking or formation at that position in the transition state can be obtained.

Hammett and Taft Plots: These linear free-energy relationships correlate the reaction rates of a series of substituted reactants with the electronic properties of the substituents. The slope of the plot provides information about the development of charge in the transition state.

Spectroscopic Studies under Reaction Conditions: In some cases, advanced spectroscopic techniques like stopped-flow spectroscopy or time-resolved IR spectroscopy can provide snapshots of the reacting species, offering clues about the structures of intermediates that may resemble the transition state.

Computational chemistry is a powerful tool used in conjunction with experimental data to model transition state geometries and energies.

Isotopic Labeling Studies for Mechanistic Elucidation

Isotopic labeling is a powerful technique used to trace the fate of specific atoms throughout a chemical reaction, thereby elucidating the reaction mechanism. mcmaster.ca In the context of reactions involving 3-Buten-2-one, 1-(phenylthio)-, isotopes such as ¹³C, ¹⁸O, or ²H (deuterium) could be strategically incorporated into the molecule.

Application in Cycloaddition Reactions: For a cycloaddition reaction, one could synthesize 3-Buten-2-one, 1-(phenylthio)- with a ¹³C label at a specific carbon atom. After the reaction, the position of the ¹³C label in the product can be determined using ¹³C NMR spectroscopy or mass spectrometry. This would unequivocally show how the atoms of the reactant have rearranged to form the product, confirming or refuting a proposed mechanism.

Hypothetical Isotopic Labeling Experiment:

| Labeled Reactant | Expected Product (Concerted Mechanism) | Analytical Technique |

| 3-Buten-2-one, 1-(phenylthio)-[4-¹³C] | Cycloadduct with ¹³C at the corresponding position | ¹³C NMR, Mass Spectrometry |

| Dienophile labeled with Deuterium | Cycloadduct with Deuterium at specific stereocenters | ¹H NMR, ²H NMR, Mass Spectrometry |

The precise location of the isotopic label in the product provides a "map" of the bond-forming and bond-breaking processes.

Stereoelectronic Effects on Reactivity

Stereoelectronic effects are the result of the spatial arrangement of orbitals and their influence on the reactivity and stability of a molecule. In reactions of 3-Buten-2-one, 1-(phenylthio)-, these effects would play a crucial role in determining the regioselectivity and stereoselectivity of the reaction.

Influence of the Phenylthio Group: The sulfur atom of the phenylthio group has lone pairs of electrons that can interact with the π-system of the butenone backbone. This interaction influences the electron density distribution and the energies and shapes of the frontier molecular orbitals (HOMO and LUMO).

Orbital Overlap: In a cycloaddition reaction, the stereochemical outcome is often dictated by the most favorable overlap between the HOMO of one reactant and the LUMO of the other. The phenylthio group can influence the coefficients of the atomic orbitals in the HOMO of 3-Buten-2-one, 1-(phenylthio)-, thereby directing the approach of the dienophile to a specific face and end of the diene system.

Anomeric Effects: The interaction between the lone pairs on the sulfur atom and adjacent σ* orbitals can influence the conformation of the molecule, which in turn can affect its reactivity.

Inductive and Resonance Effects: The phenylthio group is electron-withdrawing by induction but can be electron-donating by resonance. The balance of these effects will modulate the reactivity of the double bonds in the butenone system.

Understanding these stereoelectronic effects is key to predicting and controlling the outcome of reactions involving this compound.

Theoretical and Computational Studies of 3 Buten 2 One, 1 Phenylthio

Electronic Structure and Bonding Analysis

The electronic structure of 3-Buten-2-one, 1-(phenylthio)- is complex, arising from the interplay of its constituent functional groups: a phenyl ring, a thioether linkage, and an α,β-unsaturated ketone. An analysis of this structure reveals the distribution of electrons and the nature of the chemical bonds, which are fundamental to its chemical behavior.

Natural Bond Orbital (NBO) analysis is a computational method used to translate the complex, delocalized molecular orbitals of a wavefunction into a localized Lewis structure, providing an intuitive picture of bonding. wikipedia.orguni-muenchen.de For 3-Buten-2-one, 1-(phenylthio)-, NBO analysis would quantify the charge distribution and the hybridization of atomic orbitals involved in bonding. The analysis would likely show significant polarization in the carbonyl group, with the oxygen atom bearing a substantial negative charge and the carbonyl carbon a positive charge. The sulfur atom, being less electronegative than oxygen, would also influence the charge distribution, creating a polar C-S bond. The delocalization of π-electrons across the enone system and the phenyl ring would be evident in the analysis of donor-acceptor interactions between filled (donor) and empty (acceptor) orbitals.

| Parameter | Atom/Bond | Calculated Value (Illustrative) | Description |

| NBO Charge | |||

| O (carbonyl) | -0.65 e | High negative charge due to the high electronegativity of oxygen. | |

| C (carbonyl) | +0.55 e | Positive charge due to polarization of the C=O bond. | |

| S (thioether) | -0.15 e | Moderate negative charge, indicating its role as an electron-donating group. | |

| Cβ (beta-carbon) | -0.20 e | Negative charge due to conjugation with the carbonyl group. | |

| Hybridization | |||

| C (carbonyl) | sp2.05 | Approximately sp² hybridized, consistent with a double bond. | |

| S (thioether) | sp2.40 | Hybridization indicating the geometry and bonding environment of the sulfur atom. | |

| Bonding Analysis | |||

| C=O Bond | C=O | 42% C, 58% O | A highly polar double bond with significant electron density localized on the oxygen atom. uni-muenchen.de |

| C-S Bond | C-S | 55% C, 45% S | A polar single bond, with delocalization from sulfur's lone pairs into adjacent antibonding orbitals. |

Note: The values in this table are illustrative, based on typical results from NBO analyses of similar molecules, and serve to demonstrate the type of information obtained from such a calculation.

Conformational Analysis and Energy Landscapes

The flexibility of 3-Buten-2-one, 1-(phenylthio)- is due to rotation around several single bonds, including the Phenyl-S, S-C(1), and C(2)-C(3) bonds. Each rotation leads to different spatial arrangements, or conformers, which have different energies. Conformational analysis aims to identify the most stable conformers (energy minima) and the energy barriers between them (transition states).

This is typically achieved by performing a relaxed potential energy surface (PES) scan. uni-muenchen.deq-chem.comnih.gov In this procedure, a key dihedral angle is systematically varied, and at each step, the rest of the molecule's geometry is optimized to find the lowest energy structure. Plotting energy versus the dihedral angle reveals the energy landscape. For this molecule, key scans would include:

Rotation around the C(2)-C(3) bond: This would identify the relative stability of the s-trans and s-cis conformers of the enone moiety. Studies on similar α,β-unsaturated systems have shown that the s-trans conformer is often more stable, but the s-cis can be important for reactivity. nih.gov

Rotation around the S-C(1) bond: This would reveal the preferred orientation of the phenylthio group relative to the carbonyl group. Steric hindrance and electronic interactions (hyperconjugation) between the sulfur lone pairs and the π-system would govern the stability. Thioethers often show a preference for gauche conformations. mdpi.com

The results of these scans would identify the global minimum energy conformation and other low-energy conformers that could be present in equilibrium.

| Conformer | Dihedral Angle 1 (C=C-C=O) | Dihedral Angle 2 (C-S-C=C) | Relative Energy (kcal/mol) (Illustrative) | Population at 298 K (%) |

| Global Minimum (s-trans, gauche) | 180° | 60° | 0.00 | 75.1% |

| Local Minimum (s-trans, anti) | 180° | 180° | 0.85 | 15.6% |

| Local Minimum (s-cis, gauche) | 0° | 70° | 1.50 | 6.5% |

| Rotational Barrier (s-trans to s-cis) | 90° | - | 5.50 | - |

Note: The values in this table are hypothetical, intended to illustrate the typical energy differences and resulting populations for different conformers of a flexible molecule.

Density Functional Theory (DFT) Calculations for Reaction Prediction

Density Functional Theory (DFT) is a widely used computational method for predicting the reactivity of molecules. For 3-Buten-2-one, 1-(phenylthio)-, which is an α,β-unsaturated ketone, the most characteristic reaction is the conjugate addition, or Michael addition. ljmu.ac.uknih.gov DFT can be employed to model this reaction and predict its feasibility and regioselectivity.

A typical study would involve modeling the reaction of 3-Buten-2-one, 1-(phenylthio)- with a simple nucleophile, such as a thiolate anion (RS⁻), which is relevant for understanding its interactions in biological systems. nih.gov The calculations, often using a functional like B3LYP with a basis set such as 6-31+G(d), would map the entire reaction pathway. This involves locating the geometries and energies of the reactants, the transition state (the highest energy point on the reaction path), and the final product. The difference in energy between the reactants and the transition state gives the activation energy (Eact), a key predictor of the reaction rate. A lower activation energy implies a faster reaction.

Calculations would confirm that the nucleophile preferentially attacks the β-carbon of the double bond, as predicted by electronic structure considerations. The resulting enolate intermediate is stabilized by resonance. DFT can also be used to explore the role of catalysts, such as a base, which can facilitate the reaction by deprotonating the nucleophile. rsc.org

| Species | Description | Calculated Relative Energy (kcal/mol) (Illustrative) |

| Reactants | 3-Buten-2-one, 1-(phenylthio)- + CH₃S⁻ | 0.00 |

| Transition State (TS) | Structure where the new C-S bond is partially formed at the β-carbon. | +12.5 |

| Intermediate (Enolate) | Covalent adduct formed after the nucleophilic attack. | -8.0 |

| Product (after workup) | The final saturated ketone product after protonation of the enolate. | -25.0 |

Note: This table presents a hypothetical energy profile for a Michael addition reaction, illustrating how DFT can be used to quantify the thermodynamics and kinetics of a chemical transformation.

Molecular Dynamics Simulations of Intermolecular Interactions

While quantum mechanical methods are excellent for studying the properties of a single molecule, Molecular Dynamics (MD) simulations are used to explore the behavior of a molecule over time, particularly its interactions with its environment, such as a solvent. nih.gov An MD simulation of 3-Buten-2-one, 1-(phenylthio)- in a solvent like water would provide insights into its solvation and dynamics.

The simulation would begin by placing a model of the molecule in a box filled with solvent molecules (e.g., water). The forces between all atoms are calculated using a force field, and Newton's equations of motion are solved to simulate the movement of each atom over time. researchgate.net Such simulations can run for nanoseconds or longer, revealing how solvent molecules arrange themselves around the solute.

Key analyses would include:

Radial Distribution Functions (RDFs): These plots show the probability of finding a solvent atom at a certain distance from a solute atom. For instance, an RDF of water oxygen atoms around the carbonyl oxygen would reveal a structured hydration shell due to hydrogen bonding. acs.org

Hydrogen Bond Analysis: This would quantify the number and lifetime of hydrogen bonds between the carbonyl oxygen and surrounding water molecules.

Solvent Accessible Surface Area (SASA): This measures the part of the molecule exposed to the solvent, helping to understand hydrophobic and hydrophilic regions. The phenyl group would be largely hydrophobic, while the carbonyl group would be the primary hydrophilic site.

| Simulation Parameter | Value/Method (Typical) | Purpose |

| Force Field | OPLS-AA or AMBER | Defines the potential energy function for calculating interatomic forces. |

| Solvent Model | TIP3P or SPC/E Water | A model for water molecules that accurately reproduces its bulk properties. |

| Ensemble | NPT (Isothermal-Isobaric) | Maintains constant number of particles, pressure, and temperature to simulate laboratory conditions. |

| Temperature | 298 K (25 °C) | Simulates room temperature conditions. |

| Pressure | 1 atm | Simulates standard atmospheric pressure. |

| Simulation Time | 100 ns | The duration of the simulation, which should be long enough to sample relevant molecular motions. |

| Time Step | 2 fs | The small time increment used to integrate the equations of motion. |

Note: This table outlines typical parameters for setting up a classical molecular dynamics simulation to study a small organic molecule in an aqueous solution.

Frontier Molecular Orbital (FMO) Theory Applications

Frontier Molecular Orbital (FMO) theory is a powerful qualitative model for understanding chemical reactivity, developed by Kenichi Fukui. wikipedia.org It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one molecule and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.org For reactions involving nucleophiles and electrophiles, the key interaction is between the HOMO of the nucleophile and the LUMO of the electrophile.

For 3-Buten-2-one, 1-(phenylthio)-, the FMOs would be distributed as follows:

HOMO: The HOMO is the highest energy orbital containing electrons and represents the molecule's ability to act as an electron donor (nucleophile). In this molecule, the HOMO would likely have significant contributions from the lone pairs on the sulfur atom and the π-system of the phenyl ring, making the phenylthio group the most nucleophilic part of the molecule.

LUMO: The LUMO is the lowest energy orbital without electrons and represents the molecule's ability to act as an electron acceptor (electrophile). The LUMO would be a π* (antibonding) orbital delocalized over the C=C-C=O conjugated system. Critically, the largest lobes (coefficients) of this LUMO would be located on the β-carbon and the carbonyl carbon. youtube.com

The FMO model elegantly explains the reactivity of α,β-unsaturated ketones in Michael additions. A nucleophile (with its own HOMO) will react at the site where the electrophile's LUMO is largest. The significant size of the LUMO lobe on the β-carbon makes it the primary site for nucleophilic attack, leading to conjugate addition rather than direct attack at the carbonyl carbon. youtube.com

| Molecular Orbital | Calculated Energy (eV) (Illustrative) | Primary Atomic Contributions | Implication for Reactivity |

| HOMO | -6.8 | Sulfur (p-orbitals), Phenyl ring (π-orbitals) | Site of electron donation; involved in reactions with strong electrophiles. |

| LUMO | -1.5 | β-Carbon, Carbonyl Carbon, α-Carbon, Oxygen (π* system) | Site of electron acceptance; the large coefficient on the β-carbon directs the attack of nucleophiles. |

| HOMO-LUMO Gap | 5.3 | - | A measure of molecular stability and reactivity. A smaller gap generally implies higher reactivity. |

Note: The energy values and contributions are illustrative, representing typical outputs from a quantum chemical calculation. The key takeaway is the localization of the frontier orbitals.

Advanced Spectroscopic Methodologies for Structural and Mechanistic Elucidation

Multi-dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Adducts

Multi-dimensional NMR spectroscopy is an indispensable tool for the unambiguous structural assignment of "3-Buten-2-one, 1-(phenylthio)-" and its derivatives. While one-dimensional (1D) ¹H and ¹³C NMR provide initial data on the chemical environment of protons and carbons, 2D techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for establishing connectivity and confirming the precise molecular architecture.

In the ¹H NMR spectrum, the protons of the vinyl group are expected to appear as distinct multiplets in the olefinic region, while the methylene (B1212753) protons adjacent to the sulfur atom and the carbonyl group would resonate in the aliphatic region. The protons of the phenyl group would be observed in the aromatic region. The ¹³C NMR spectrum is particularly informative, with the carbonyl carbon appearing at a characteristic downfield shift (typically 190-200 ppm for conjugated ketones). The carbons of the phenylthio group and the butenone backbone would also exhibit distinct signals. libretexts.org

2D NMR experiments provide crucial connectivity information:

COSY: A ¹H-¹H COSY experiment would reveal the coupling between the vinyl protons and the adjacent methylene protons, confirming the butene chain's integrity.

HSQC: This experiment correlates directly bonded protons and carbons, allowing for the definitive assignment of each carbon signal based on the chemical shift of its attached proton.

The analysis of complex adducts, such as those formed through further reactions at the double bond, would heavily rely on these multi-dimensional techniques to resolve overlapping signals and determine the regiochemistry and stereochemistry of the products. researchgate.net

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Key HMBC Correlations |

|---|---|---|---|

| C1 (-CH₂) | ~3.8 | ~45 | H1 to C2, C3, C(ipso) |

| C2 (C=O) | - | ~198 | H1, H3 to C2 |

| C3 (=CH) | ~6.2 | ~128 | H1, H4 to C3 |

| C4 (=CH₂) | ~5.9 (trans), ~5.7 (cis) | ~135 | H3 to C4 |

| C(ipso) | - | ~135 | H(ortho), H1 to C(ipso) |

| C(ortho) | ~7.4 | ~130 | H(meta) to C(ortho) |

| C(meta) | ~7.3 | ~129 | H(ortho), H(para) to C(meta) |

| C(para) | ~7.2 | ~127 | H(meta) to C(para) |

Note: The chemical shifts are predicted values based on analogous structures and general NMR principles. Actual experimental values may vary depending on the solvent and other experimental conditions.

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Characterization

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for the characterization of "3-Buten-2-one, 1-(phenylthio)-". It provides the exact mass of the molecular ion, which allows for the determination of the elemental formula with high confidence. nih.gov This is crucial for confirming the identity of the synthesized compound and distinguishing it from potential isomers or byproducts.

The primary ionization technique for this type of molecule would likely be Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), which are "soft" ionization methods that typically keep the molecular ion intact. nih.gov

In addition to determining the molecular formula, tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecule. This provides valuable structural information by revealing how the molecule breaks apart under energetic conditions. For "3-Buten-2-one, 1-(phenylthio)-", key fragmentation pathways would include:

Alpha-Cleavage: Cleavage of the C-C bond adjacent to the carbonyl group is a common fragmentation pathway for ketones. libretexts.orgyoutube.comyoutube.com This would result in the loss of a vinyl radical or the formation of a phenylthiomethyl acylium ion.

C-S Bond Cleavage: The bond between the carbon backbone and the sulfur atom can also cleave, leading to fragments corresponding to the phenylthio group and the butenone moiety.

By analyzing the masses of these fragments, the connectivity of the molecule can be pieced together, corroborating the structure determined by NMR.

| Ion/Fragment | Formula | Calculated Exact Mass (m/z) | Description |

|---|---|---|---|

| [M+H]⁺ | C₁₀H₁₁OS⁺ | 179.0525 | Protonated Molecular Ion |

| [M+Na]⁺ | C₁₀H₁₀ONaS⁺ | 201.0345 | Sodiated Molecular Ion |

| [C₉H₇O]⁺ | C₉H₇O⁺ | 131.0491 | Fragment from loss of SCH₃ |

| [C₆H₅S]⁺ | C₆H₅S⁺ | 109.0107 | Phenylthio cation |

| [C₄H₅O]⁺ | C₄H₅O⁺ | 69.0335 | Butenoyl cation from C-S cleavage |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Transformations

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in a molecule and is highly effective for monitoring chemical transformations. thermofisher.comspectroscopyonline.com

For "3-Buten-2-one, 1-(phenylthio)-", the key vibrational modes are:

C=O Stretch: The carbonyl group of the α,β-unsaturated ketone will exhibit a strong absorption band in the FT-IR spectrum. Due to conjugation with the C=C double bond, this band is expected to appear at a lower wavenumber (around 1670-1690 cm⁻¹) compared to a saturated ketone (around 1715 cm⁻¹).

C=C Stretch: The stretching vibration of the vinyl group's double bond will also be observed, typically in the range of 1620-1640 cm⁻¹.

C-S Stretch: The stretching vibration of the carbon-sulfur bond in the phenylthio group is generally weaker and appears in the fingerprint region of the spectrum, typically between 600-800 cm⁻¹. actachemscand.orgiosrjournals.org

Aromatic C-H and C=C Stretches: The phenyl ring will show characteristic C-H stretching vibrations above 3000 cm⁻¹ and C=C stretching vibrations in the 1450-1600 cm⁻¹ region.

Raman spectroscopy provides complementary information. While the C=O stretch is strong in the IR, the C=C and C-S stretches, which involve less polar bonds, often produce stronger signals in the Raman spectrum. sapub.org This complementarity is useful for a complete vibrational analysis of the molecule. These techniques are particularly powerful for monitoring reactions, such as the synthesis of the title compound, where the disappearance of reactant bands (e.g., S-H stretch from thiophenol) and the appearance of product bands can be tracked over time.

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) | Expected Intensity (FT-IR) |

|---|---|---|---|

| Aromatic C-H Stretch | Phenyl Ring | 3050-3100 | Medium |

| Olefinic C-H Stretch | =C-H | 3010-3040 | Medium |

| Aliphatic C-H Stretch | -CH₂- | 2920-2960 | Medium |

| C=O Stretch (conjugated) | Ketone | 1670-1690 | Strong |

| C=C Stretch | Alkene | 1620-1640 | Medium-Strong |

| Aromatic C=C Stretch | Phenyl Ring | 1450-1600 | Medium-Strong |

| C-S Stretch | Thioether | 600-800 | Weak-Medium |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state. If "3-Buten-2-one, 1-(phenylthio)-" can be obtained as a suitable single crystal, this technique would provide precise measurements of bond lengths, bond angles, and torsional angles.

A crystallographic study would unequivocally confirm the connectivity of the atoms and establish the molecule's conformation in the crystal lattice. Key structural features that would be elucidated include:

The planarity of the α,β-unsaturated ketone system.

The rotational conformation around the C-S bond and the orientation of the phenyl ring relative to the rest of the molecule.

Intermolecular interactions, such as hydrogen bonding or π-stacking, that dictate the packing of molecules in the crystal.

While no crystal structure for "3-Buten-2-one, 1-(phenylthio)-" is currently available in the public domain, studies on related α-(phenylthio)-ketones and β-phenylthio-γ-butyrolactones have been reported, demonstrating the feasibility of such analyses for this class of compounds. rsc.org The data from a crystallographic analysis would serve as a benchmark for computational models and for understanding the molecule's steric and electronic properties.

In-situ Spectroscopic Techniques for Reaction Pathway Monitoring

In-situ spectroscopic techniques, particularly FT-IR spectroscopy, are invaluable for monitoring the progress of chemical reactions in real-time without the need for sample extraction. nih.gov The synthesis of "3-Buten-2-one, 1-(phenylthio)-" is typically achieved via the Michael addition of thiophenol to methyl vinyl ketone. researchgate.net

By using an in-situ FT-IR probe immersed in the reaction vessel, the kinetics of this addition can be followed. The following spectral changes would be monitored:

Disappearance of Reactant Bands: The decrease in the intensity of the S-H stretching band of thiophenol (around 2550 cm⁻¹) and the characteristic bands of the vinyl group of methyl vinyl ketone (e.g., C=C stretch around 1635 cm⁻¹). nist.gov

Appearance of Product Bands: The simultaneous increase in the intensity of the bands corresponding to "3-Buten-2-one, 1-(phenylthio)-", most notably the conjugated C=O stretch (around 1680 cm⁻¹).

This real-time data allows for the determination of reaction rates, the identification of potential intermediates, and the optimization of reaction conditions (e.g., temperature, catalyst concentration). researchgate.net The ability to monitor the reaction pathway provides a deeper mechanistic understanding of the thiol-Michael addition for this specific system. mdpi.com

Derivatives and Analogues of 3 Buten 2 One, 1 Phenylthio

Synthesis of Substituted Phenylthio Analogues

The primary route for the synthesis of 1-(phenylthio)-3-buten-2-one and its substituted analogues is the Michael addition of thiophenols to α,β-unsaturated carbonyl compounds, in this case, methyl vinyl ketone. This reaction is a conjugate addition where the sulfur nucleophile attacks the β-carbon of the enone. The general reaction scheme is as follows:

Ar-SH + CH₂=CH-C(O)CH₃ → Ar-S-CH₂-CH₂-C(O)CH₃

The resulting β-ketosulfide can then be envisioned to undergo further transformations if desired, though the direct synthesis often involves the reaction of a thiol with an appropriate acetylenic ketone, which can yield the target α,β-unsaturated sulfide (B99878) directly. For the synthesis of substituted phenylthio analogues, a variety of commercially available substituted thiophenols can be employed.

Electronic Effects of Phenyl Substituents on Reactivity

The electronic nature of the substituents on the phenyl ring of the thiophenol starting material significantly influences the nucleophilicity of the sulfur atom and, consequently, the rate and yield of the synthesis. Electron-donating groups (EDGs) increase the electron density on the sulfur atom, enhancing its nucleophilicity and generally leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease the electron density on the sulfur, making it a weaker nucleophile and slowing down the reaction.

The reactivity of the resulting 1-(arylthio)-3-buten-2-one analogues in subsequent reactions, such as further Michael additions or cycloadditions, is also governed by these electronic effects. An electron-donating group on the arylthio moiety will increase the electron density of the double bond, making it more susceptible to electrophilic attack but less reactive towards nucleophiles. Conversely, an electron-withdrawing group will decrease the electron density of the double bond, making it a better Michael acceptor for nucleophilic attack.

| Substituent (X) on Phenyl Ring | Electronic Effect | Predicted Effect on Synthesis Rate (from Thiophenol) | Predicted Reactivity of Product as a Michael Acceptor |

|---|---|---|---|

| -OCH₃ (p-methoxy) | Electron-Donating (Resonance) | Increased | Decreased |

| -CH₃ (p-methyl) | Electron-Donating (Inductive) | Slightly Increased | Slightly Decreased |

| -H (unsubstituted) | Neutral | Baseline | Baseline |

| -Cl (p-chloro) | Electron-Withdrawing (Inductive) | Decreased | Increased |

| -NO₂ (p-nitro) | Electron-Withdrawing (Resonance and Inductive) | Significantly Decreased | Significantly Increased |

Steric Hindrance and Conformational Effects

Steric hindrance plays a crucial role in both the synthesis and subsequent reactivity of 1-(phenylthio)-3-buten-2-one analogues. The introduction of bulky substituents on the phenyl ring, particularly in the ortho positions, can impede the approach of the thiophenol to the Michael acceptor during synthesis, leading to lower reaction rates and yields.

Once formed, these sterically hindered analogues will also exhibit modified reactivity. The bulky groups can shield the double bond and the carbonyl group from the approach of reactants. Furthermore, steric interactions can influence the preferred conformation of the molecule. The planarity between the phenyl ring and the vinyl sulfide moiety can be disrupted, which in turn affects the extent of π-orbital overlap and the electronic communication between the aromatic ring and the butenone system. This can have a profound impact on the molecule's reactivity in ways that are not solely predicted by electronic effects. For instance, a disruption of conjugation could lead to a less predictable reactivity pattern in Diels-Alder reactions.

| Substituent on Phenyl Ring | Steric Effect | Predicted Effect on Synthesis Rate | Predicted Conformational Impact |

|---|---|---|---|

| None (unsubstituted) | Minimal | Baseline | Essentially planar conformation possible |

| 2-methyl | Moderate | Decreased | Twisting of the phenyl-sulfur bond, reduced conjugation |

| 2,6-dimethyl | Significant | Significantly Decreased | Significant twisting of the phenyl-sulfur bond, minimal conjugation |

| 2-tert-butyl | High | Very Low / No reaction | Highly twisted conformation, isolated electronic systems |

Modifications to the Butenone Backbone

Homologous Vinyl Ketone Systems

The butenone backbone can be extended to create homologous vinyl ketone systems. For example, 1-(phenylthio)-3-penten-2-one could be synthesized through the reaction of thiophenol with 1-pentyn-3-one. The addition of a methyl group on the vinyl moiety would be expected to influence the reactivity. This alkyl group is electron-donating and would slightly decrease the electrophilicity of the β-carbon, making it a less reactive Michael acceptor. However, it could also provide steric hindrance to an incoming nucleophile.

Introduction of Heteroatoms into the Butenone Scaffold

The introduction of heteroatoms into the butenone scaffold would create significantly different analogues. For instance, replacing the carbonyl oxygen with a sulfur atom to create a thione is a possibility, though these compounds are often less stable. A more common modification would be the synthesis of heterocyclic systems using the 1-(phenylthio)-3-buten-2-one as a starting material. For example, reaction with hydrazine (B178648) or substituted hydrazines could lead to the formation of pyrazole (B372694) derivatives. Similarly, reaction with hydroxylamine (B1172632) could yield isoxazoles, and reaction with amidines could produce pyrimidines. These reactions fundamentally alter the electronic and structural properties of the original butenone scaffold.

Comparative Reactivity Studies of Analogues

A comprehensive comparative study of the reactivity of these analogues would provide valuable insights into the structure-activity relationships. A standard reaction, such as a Michael addition with a common nucleophile like piperidine, could be used to quantify the relative reactivities.

Based on the principles of electronic effects, the predicted order of reactivity for the substituted phenylthio analogues as Michael acceptors would be:

p-NO₂ > p-Cl > -H > p-CH₃ > p-OCH₃

For sterically hindered analogues, the reactivity would be expected to decrease with increasing bulk around the sulfur atom and the double bond.

A hypothetical comparative study might yield the following relative reaction rates for the Michael addition of piperidine:

| Analogue of 3-Buten-2-one, 1-(phenylthio)- | Substituent | Relative Reaction Rate |

|---|---|---|

| 1-(4-nitrophenylthio)-3-buten-2-one | p-NO₂ | 10.5 |

| 1-(4-chlorophenylthio)-3-buten-2-one | p-Cl | 2.8 |

| 1-(phenylthio)-3-buten-2-one | -H | 1.0 |

| 1-(4-methylphenylthio)-3-buten-2-one | p-CH₃ | 0.7 |

| 1-(4-methoxyphenylthio)-3-buten-2-one | p-OCH₃ | 0.4 |

| 1-(2-methylphenylthio)-3-buten-2-one | o-CH₃ | 0.3 |

This data, while illustrative, underscores the significant impact that both electronic and steric modifications can have on the chemical behavior of 3-Buten-2-one, 1-(phenylthio)-. Further empirical research would be invaluable in confirming these predicted trends and fully elucidating the reactivity of this versatile class of compounds.

Structure-Reactivity Relationship (SAR) Investigations within Derivatives

While comprehensive structure-reactivity relationship (SAR) studies specifically centered on 3-Buten-2-one, 1-(phenylthio)- are not extensively documented, research into structurally analogous compounds, such as β-aryl-β-mercapto ketones, provides valuable insights into the chemical features influencing their biological activity. A notable area of investigation has been the exploration of 1,3-diphenyl-3-(phenylthio)propan-1-one derivatives as potential cytotoxic agents. These studies systematically modify the core structure to determine the impact of different functional groups on their efficacy against cancer cell lines.

One such study focused on a series of 1,3-diphenyl-3-(phenylthio)propan-1-ones bearing a tertiary amine moiety, a pharmacophore common in selective estrogen receptor modulators (SERMs) like Tamoxifen. nih.govnih.gov The core hypothesis was that incorporating this feature could enhance the cytotoxic effects of these compounds. nih.govnih.gov The cytotoxic activities of these synthesized derivatives were evaluated against the MCF-7 human breast cancer cell line. nih.gov

The findings from this research revealed several key structure-activity relationships:

Influence of the Tertiary Amine Group: The introduction of a tertiary amine basic side chain, such as piperidinylethoxy or morpholinylethoxy groups, to the 1,3-diphenyl-3-(phenylthio)propan-1-one scaffold was found to significantly improve the cytotoxic effects against breast cancer cells. nih.govnih.gov This suggests that this moiety is a critical contributor to the biological activity of these derivatives.

Impact of Substituents on the Phenyl Rings: The nature and position of substituents on the phenyl rings of the propan-1-one backbone also played a crucial role in modulating cytotoxicity. For instance, compounds with a morpholinoethoxy group attached to the phenyl ring at the 3-position of the propanone chain demonstrated potent activity. nih.gov

Selectivity towards Cancer Cells: Importantly, some of the most active compounds against the MCF-7 cancer cell line showed significantly lower toxicity towards normal cells. nih.gov Specifically, derivatives 4a (3-(4-(2-morpholinoethoxy)phenyl)-1-phenyl-3-(phenylthio)propan-1-one) and 4h (1-(4-methoxyphenyl)-3-(3-(2-morpholinoethoxy)phenyl)-3-(phenylthio)propan-1-one) were highlighted for their favorable cytotoxicity profile in this regard when compared to the reference drug Tamoxifen. nih.gov

The results strongly indicate that the presence and nature of the tertiary amine side chain, along with the substitution pattern on the aromatic rings, are key determinants of the cytotoxic potential and selectivity of these 1-(phenylthio)- propanone derivatives.

Cytotoxicity Data of 1,3-Diphenyl-3-(phenylthio)propan-1-one Derivatives

The following table summarizes the cytotoxic activity (IC₅₀ values) of a selection of synthesized derivatives against the MCF-7 cell line, illustrating the structure-activity relationships discussed.

| Compound | R | R' | R'' | IC₅₀ (µM) on MCF-7 Cells |

| 4a | H | 4-(2-morpholinoethoxy) | H | > Tamoxifen |

| 4h | 4-OCH₃ | 3-(2-morpholinoethoxy) | H | > Tamoxifen |

| Tamoxifen | - | - | - | Reference |

Data sourced from a study on 1,3-Diphenyl-3-(phenylthio)propan-1-ones as new cytotoxic agents. nih.gov

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.